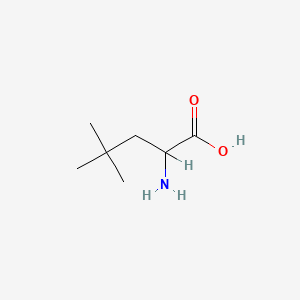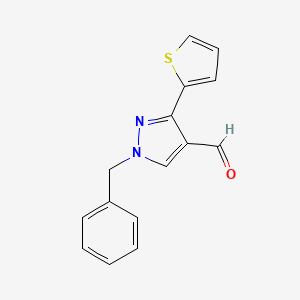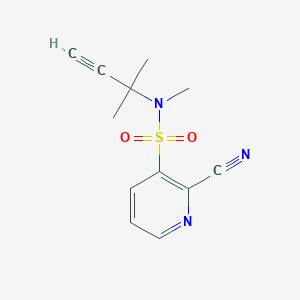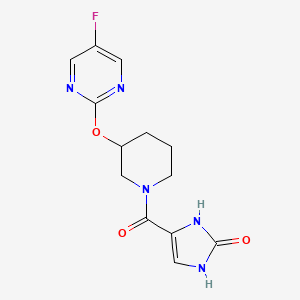
4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one, commonly known as FPI-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. FPI-1 is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP.
Wissenschaftliche Forschungsanwendungen
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
Research by Hammam et al. (2005) details the synthesis of fluoro-substituted benzo[b]pyran derivatives, demonstrating anticancer activity against lung cancer cell lines. This study exemplifies the potential of fluorine-containing compounds in developing anticancer agents, suggesting a broader application of similar fluorine-modified chemicals in therapeutic research (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption
Piccoli et al. (2012) investigated the effects of various compounds, including a selective OX1R antagonist with a fluorine substituent, on binge eating in rats. This research highlights the importance of fluorinated compounds in studying neurobehavioral disorders and developing treatments for eating disorders (Piccoli et al., 2012).
Antioxidant and Antifungal Selenazolopyrimidines
A study by Sheikhi-Mohammareh et al. (2020) on the synthesis of selenazolopyrimidines incorporating piperidine and fluorine showcased significant antioxidant and antifungal activities. This indicates the utility of incorporating fluorine and piperidine in designing compounds for treating oxidative stress-related diseases and fungal infections (Sheikhi-Mohammareh, Shiri, Beyzaei, & Yarmohammadi, 2020).
CBr4 Mediated Oxidative C-N Bond Formation
Huo et al. (2016) reported a method involving carbon tetrabromide mediated oxidative C-N bond formation to create complex imidazo[1,2-α]pyrimidines. This synthetic strategy could be relevant for constructing the scaffold of the target compound, illustrating the versatility of such methodologies in synthesizing heterocyclic compounds (Huo, Tang, Xie, Wang, & Dong, 2016).
Synthesis and Biological Studies of Novel Series
Research by Bukhari et al. (2013) on the synthesis of novel 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines for PDE inhibition and antimicrobial activities further supports the concept that structurally complex fluorinated compounds can have diverse biological activities, underlining their potential in drug discovery (Bukhari, Ahmad, Hussain, Rizvi, & Ahmad, 2013).
Eigenschaften
IUPAC Name |
4-[3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O3/c14-8-4-16-13(17-5-8)22-9-2-1-3-19(7-9)11(20)10-6-15-12(21)18-10/h4-6,9H,1-3,7H2,(H2,15,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRXNIKPKVWJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)N2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B2463359.png)
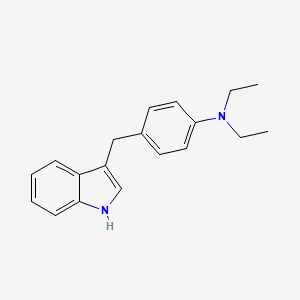
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463362.png)

![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2463366.png)
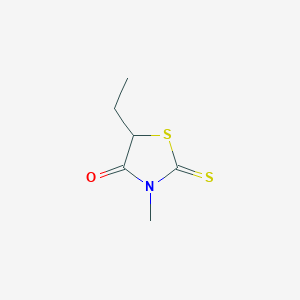
![5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride](/img/structure/B2463372.png)
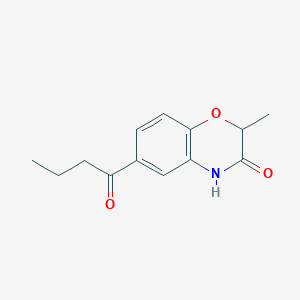

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2463376.png)
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2463378.png)
